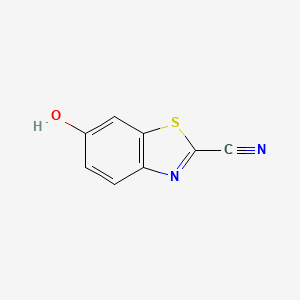

2-Cyano-6-hydroxybenzothiazole

Descripción general

Descripción

2-Cyano-6-hydroxybenzothiazole is a chemical compound with the molecular formula C8H4N2OS . It has an average mass of 176.195 Da and a monoisotopic mass of 176.004440 Da . It is also known by other names such as 2-Benzothiazolecarbonitrile, 6-hydroxy- .

Molecular Structure Analysis

The molecule has a density of 1.5±0.1 g/cm3, a boiling point of 374.7±34.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has 3 H bond acceptors, 1 H bond donor, and 1 freely rotating bond .Chemical Reactions Analysis

The condensation reaction between d-cysteine and 2-cyano-6-hydroxybenzothiazole, first used in the synthesis of d-luciferin, could proceed rapidly under physiological pH conditions in water .Physical And Chemical Properties Analysis

2-Cyano-6-hydroxybenzothiazole has a flash point of 180.4±25.7 °C and an index of refraction of 1.744 . It has a molar refractivity of 46.3±0.4 cm3, a polar surface area of 85 Å2, and a polarizability of 18.4±0.5 10-24 cm3 .Aplicaciones Científicas De Investigación

Bioluminescence Research

2-Cyano-6-hydroxybenzothiazole: is a crucial intermediate in the biosynthesis of firefly luciferin . Firefly luciferin is the substrate for the enzyme luciferase, which produces bioluminescence in fireflies. This compound’s role in the luminescent reaction makes it significant for studies related to understanding and harnessing bioluminescence for various applications, such as bioimaging and biosensors.

Pharmaceutical Development

In pharmaceutical research, 2-Cyano-6-hydroxybenzothiazole has been identified to possess anti-inflammatory properties . It serves as an intermediate in synthesizing compounds that could potentially be developed into anti-inflammatory drugs. Its reactivity with hydroxyl groups allows for the formation of new molecules, which could lead to novel therapeutic agents.

Analytical Chemistry

This compound is used in analytical chemistry for the development of fluorescent markers . Due to its fluorescent properties, it can be employed as a probe in various assays, enhancing the detection of biological and chemical processes.

Environmental Science

2-Cyano-6-hydroxybenzothiazole: is also relevant in environmental science. It can be used to study the interaction of environmental factors with biological systems, particularly in the context of cellular responses to external stimuli .

Materials Science

In materials science, 2-Cyano-6-hydroxybenzothiazole is explored for its potential use in creating new materials with unique properties, such as fluorescence or reactivity with specific substances . These materials could have applications in creating sensors or other devices that respond to chemical changes.

Biochemistry

The role of 2-Cyano-6-hydroxybenzothiazole in biochemistry is linked to its function as a precursor in the biosynthesis of luciferin . Understanding this pathway is crucial for developing biotechnological tools that utilize luciferin and luciferase for studying cellular and molecular processes.

Safety and Hazards

Direcciones Futuras

The condensation reaction between d-cysteine and 2-cyano-6-hydroxybenzothiazole, first used in the synthesis of d-luciferin, could proceed rapidly under physiological pH conditions in water . This reaction has potential applications in the site-specific labeling of proteins at the terminal cysteine residues .

Mecanismo De Acción

Target of Action

The primary target of 2-Cyano-6-hydroxybenzothiazole is proteins containing 1,2-aminothiol . This compound is used for site-specific labeling of these proteins . The role of this interaction is to enable the visualization of various biological processes in vitro and in vivo .

Mode of Action

2-Cyano-6-hydroxybenzothiazole interacts with its targets through a reaction known as CBT condensation . This reaction is efficient and occurs under mild conditions . The interaction results in the labeling of proteins containing 1,2-aminothiol , which allows for the visualization of these proteins in various biological contexts .

Biochemical Pathways

The biochemical pathway affected by 2-Cyano-6-hydroxybenzothiazole involves the biosynthesis of firefly luciferin . This compound is a key synthetic intermediate in this process . The downstream effects include the production of D- and L-firefly luciferins from two L-cysteine molecules with p-benzoquinone/1,4-hydroquinone .

Pharmacokinetics

It is known that the compound is used in laboratory settings for the synthesis of substances . Its ADME properties and their impact on bioavailability would be an important area for future research.

Result of Action

The result of the action of 2-Cyano-6-hydroxybenzothiazole is the site-specific labeling of proteins . This allows for the visualization of these proteins in various biological processes . Additionally, it plays a crucial role in the biosynthesis of firefly luciferin .

Action Environment

The action of 2-Cyano-6-hydroxybenzothiazole can be influenced by environmental factors. For instance, the cyanation reaction it undergoes proceeds efficiently under mild conditions . Furthermore, the compound is non-toxic and environmentally friendly , suggesting that it may have a stable action in various environments.

Propiedades

IUPAC Name |

6-hydroxy-1,3-benzothiazole-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2OS/c9-4-8-10-6-2-1-5(11)3-7(6)12-8/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQAVNBZDECKYOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)SC(=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10432318 | |

| Record name | 2-Cyano-6-hydroxybenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyano-6-hydroxybenzothiazole | |

CAS RN |

939-69-5 | |

| Record name | 2-Cyano-6-hydroxybenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10432318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Cyano-6-hydroxybenzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

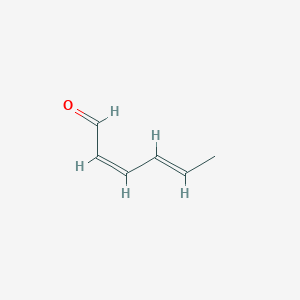

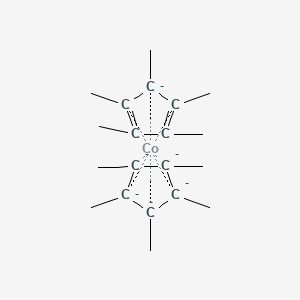

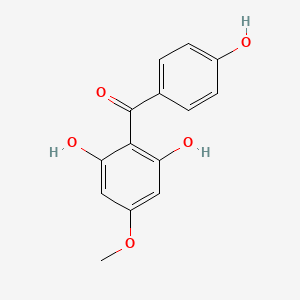

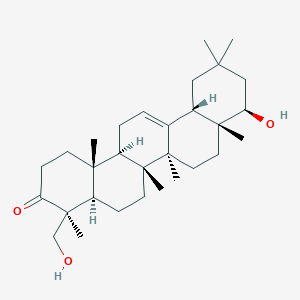

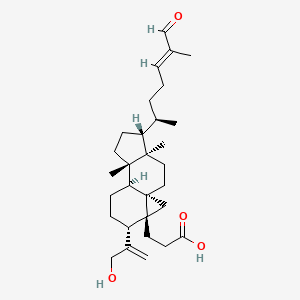

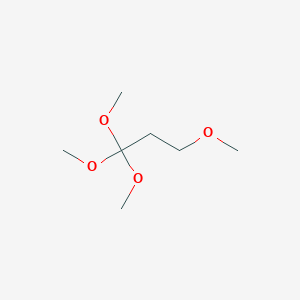

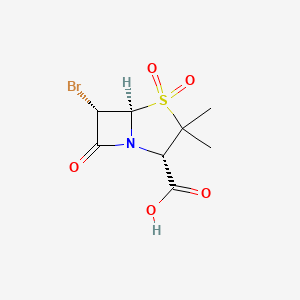

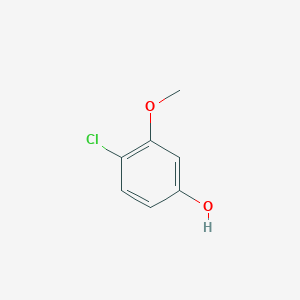

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary biological significance of 2-cyano-6-hydroxybenzothiazole (CHBT)?

A1: 2-Cyano-6-hydroxybenzothiazole (CHBT) is a crucial precursor in the biosynthesis of firefly luciferin, the light-emitting molecule responsible for firefly bioluminescence. [, , , ] It is generated from the luminescence product oxyluciferin through the enzymatic activity of luciferin regenerating enzyme (LRE). [, ] CHBT then reacts with D-cysteine in the presence of specific enzymes to regenerate D-luciferin, allowing for continued light production. [, ]

Q2: What is the structural characterization of CHBT?

A2: CHBT has the molecular formula C8H4N2OS and a molecular weight of 176.20 g/mol. [] While the provided research papers don't delve deeply into specific spectroscopic data, they do mention the use of techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Density Functional Theory (DFT) calculations to characterize its structure and properties. [, ]

Q3: How is CHBT synthesized, and are there efficient methods available?

A3: Traditional synthesis of CHBT involved modifying 2-cyano-6-methoxybenzothiazole, which is a costly process. [] More recent research highlights the development of cost-effective and efficient catalytic Sandmeyer-type cyanation reactions for CHBT synthesis. This approach uses readily available starting materials like 2-amino-6-hydroxybenzothiazole and proceeds under mild conditions, offering scalability for larger-scale production. [, ]

Q4: Beyond firefly bioluminescence, are there other applications for CHBT?

A4: While primarily recognized for its role in luciferin regeneration, researchers have explored CHBT derivatives, particularly 6-O-alkanoylluciferins and 6-O-phosphonoluciferin, as substrates in bioluminescent assays for enzymes like carboxylic esterase and alkaline phosphatase. [] These assays leverage the ability of these enzymes to cleave specific groups from the modified luciferin derivatives, leading to the release of luciferin and subsequent light emission, providing a sensitive method for enzyme detection and activity measurement.

Q5: Have there been computational studies on CHBT, and what insights have they provided?

A5: Yes, Density Functional Theory (DFT) calculations have been employed to study CHBT. [, ] These calculations have been instrumental in understanding its electronic structure, optimizing its geometry, and assigning experimental electronic absorption bands. [] Moreover, DFT studies have provided valuable insights into the mechanism of luciferin regeneration, particularly the hydrolysis of oxyluciferin to CHBT and the subsequent condensation with cysteine. []

Q6: What is known about the stability of CHBT?

A6: While the provided research doesn't extensively cover the stability of CHBT itself, it does mention that 6-O-phosphonoluciferin, a derivative, is unstable in its free acid form but exhibits greater stability as a sodium salt. [] This suggests that the stability of CHBT and its derivatives can be influenced by factors like pH and counterions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.